Alcaftadine 3-Carbonsäure-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

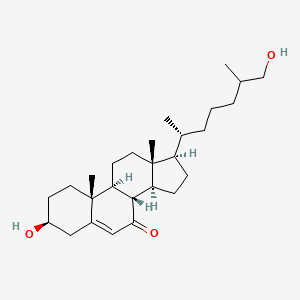

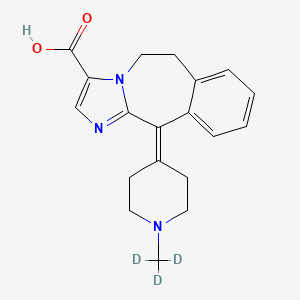

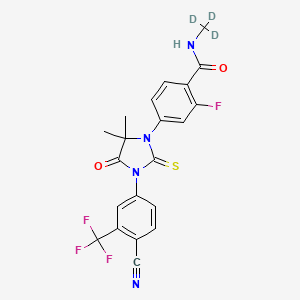

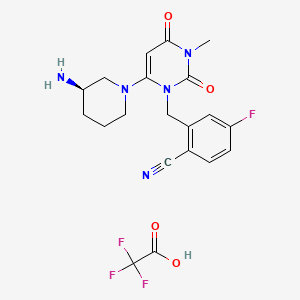

Alcaftadine 3-Carboxylic Acid-d3: is a deuterated form of Alcaftadine, a compound primarily used as an antihistamine for the prevention of itching associated with allergic conjunctivitis. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Alcaftadine .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Alcaftadine 3-Carboxylic Acid-d3 is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Alcaftadine .

Biology: : In biological research, this compound helps in understanding the interaction of Alcaftadine with various biological targets, including histamine receptors .

Medicine: : In medical research, Alcaftadine 3-Carboxylic Acid-d3 is used to study the pharmacokinetics and pharmacodynamics of Alcaftadine, providing insights into its efficacy and safety .

Industry: : In the pharmaceutical industry, this compound is used in the development and quality control of Alcaftadine-based medications .

Wirkmechanismus

Target of Action

The primary target of Alcaftadine 3-Carboxylic Acid-d3 is the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions, including itching associated with allergic conjunctivitis .

Mode of Action

Alcaftadine 3-Carboxylic Acid-d3 acts as an antagonist of the H1 histamine receptor . By binding to this receptor, it inhibits the release of histamine from mast cells . This action results in decreased chemotaxis and inhibition of eosinophil activation .

Biochemical Pathways

The action of Alcaftadine 3-Carboxylic Acid-d3 on the H1 histamine receptor affects the histamine-mediated biochemical pathway . By blocking the receptor, it reduces itching and redness of the eyes, and decreases the recruitment of eosinophils after exposure to an allergen .

Pharmacokinetics

The pharmacokinetics of Alcaftadine 3-Carboxylic Acid-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Following topical ocular administration, the mean plasma concentration of Alcaftadine 3-Carboxylic Acid-d3 reaches a maximum at approximately 15 minutes . The metabolism of Alcaftadine 3-Carboxylic Acid-d3 is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . The protein binding of Alcaftadine 3-Carboxylic Acid-d3 and the active metabolite are 39.2% and 62.7% respectively .

Result of Action

The molecular and cellular effects of Alcaftadine 3-Carboxylic Acid-d3’s action include a reduction in itching and redness of the eyes, and a decrease in the recruitment of eosinophils after exposure to an allergen . It also reduces the number of eosinophils compared to other compounds .

Biochemische Analyse

Biochemical Properties

Alcaftadine 3-Carboxylic Acid-d3 plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is metabolized by non-CYP450 cytosolic enzymes to its active carboxylic acid form . This interaction is crucial as it helps in understanding the metabolic pathways and the role of Alcaftadine in inhibiting histamine release from mast cells. The compound’s interaction with histamine H1 receptors and its inhibition of eosinophil activation are key biochemical properties .

Cellular Effects

Alcaftadine 3-Carboxylic Acid-d3 influences various cellular processes, particularly in ocular cells. It has been shown to reduce the recruitment of eosinophils and decrease the expression of epithelial proteins such as E-cadherin-1 . These effects are significant in reducing the symptoms of allergic conjunctivitis. The compound also impacts cell signaling pathways by blocking histamine receptors, thereby reducing inflammation and allergic responses .

Molecular Mechanism

The molecular mechanism of Alcaftadine 3-Carboxylic Acid-d3 involves its binding to histamine H1 receptors, which prevents histamine from exerting its effects. This binding inhibits the release of histamine from mast cells and decreases chemotaxis and eosinophil activation . Additionally, the compound’s interaction with cytosolic enzymes leads to its conversion to the active carboxylic acid metabolite, which further contributes to its anti-allergic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alcaftadine 3-Carboxylic Acid-d3 have been observed to persist for a significant duration. Plasma concentrations of the carboxylic acid metabolite were below the lower limit of quantification by 12 hours after dosing . This indicates that the compound has a relatively short half-life but remains effective in reducing allergic symptoms for an extended period. The stability and degradation of the compound in vitro and in vivo are crucial for understanding its long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of Alcaftadine 3-Carboxylic Acid-d3 vary with different dosages. At higher doses, the compound has been observed to cause minimal systemic accumulation due to its low absorption . There is no significant dose-response increase in adverse effects, indicating that the compound is relatively safe even at higher concentrations .

Metabolic Pathways

Alcaftadine 3-Carboxylic Acid-d3 is involved in metabolic pathways mediated by non-CYP450 cytosolic enzymes . The primary metabolic pathway involves its conversion to the active carboxylic acid metabolite, which is then eliminated unchanged in the urine . This pathway is essential for understanding the compound’s pharmacokinetics and its role in reducing allergic symptoms.

Transport and Distribution

The transport and distribution of Alcaftadine 3-Carboxylic Acid-d3 within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s protein binding is approximately 39.2% for Alcaftadine and 62.7% for the active metabolite . This binding affects its localization and accumulation within ocular tissues, contributing to its effectiveness in reducing allergic conjunctivitis symptoms .

Subcellular Localization

Alcaftadine 3-Carboxylic Acid-d3 is primarily localized in the cytosol, where it interacts with cytosolic enzymes for its metabolism . The compound’s subcellular localization is crucial for its activity, as it needs to be in proximity to histamine receptors and mast cells to exert its effects. The targeting signals and post-translational modifications that direct the compound to specific compartments are essential for its function in reducing allergic responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The process typically involves the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: : Industrial production of Alcaftadine and its derivatives, including Alcaftadine 3-Carboxylic Acid-d3, involves optimized synthetic routes to maximize yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: : Alcaftadine 3-Carboxylic Acid-d3 undergoes several types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Olopatadine: Another H1 histamine receptor antagonist used for similar indications.

Ketotifen: A dual-action antihistamine and mast cell stabilizer.

Azelastine: An antihistamine with anti-inflammatory properties.

Uniqueness: : Alcaftadine 3-Carboxylic Acid-d3 is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies of metabolic pathways. This makes it particularly valuable in pharmacokinetic research .

Eigenschaften

IUPAC Name |

11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWYFQCFNPVJKM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)